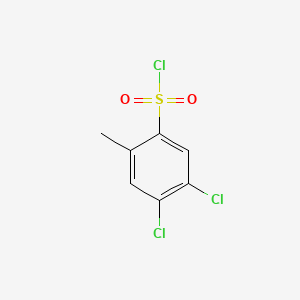

4,5-Dichloro-2-methylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dichloro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 g/mol . This compound is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and a methyl group on the benzene ring. It is primarily used in chemical research and industrial applications due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl chloride typically involves the chlorination of 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dichloro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction: Sulfonamides and sulfonic acids.

Oxidation: Sulfonic acid derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

- Reagent for Functionalization: The compound is widely used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various substrates. This process allows for the formation of sulfonamides and other derivatives that are crucial in medicinal chemistry .

- Polymer Chemistry: It acts as a catalyst in polymerization reactions, particularly in the synthesis of sulfonated polymers. These materials are essential for applications in fuel cells and membranes due to their ionic conductivity .

2. Medicinal Chemistry:

- Antimicrobial Activity: Research indicates that derivatives of 4,5-Dichloro-2-methylbenzenesulfonyl chloride exhibit significant antibacterial and antifungal properties. These compounds have been studied for their efficacy against various pathogens, contributing to the development of new antimicrobial agents .

- Anticancer Research: Compounds derived from this sulfonyl chloride have shown promising results in anticancer studies. For instance, certain derivatives demonstrated significant cytotoxic effects against cancer cell lines, indicating potential therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of novel chalcone derivatives containing sulfonamide moieties derived from this compound. The results indicated that these compounds significantly inhibited cell proliferation in human cancer cell lines (e.g., HeLa and AGS) with IC50 values ranging from 0.89 to 9.63 µg/mL. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through mitochondrial membrane depolarization and activation of caspases .

Case Study 2: Polymer Synthesis

In another investigation, this compound was utilized as a catalyst for synthesizing sulfonated polyethersulfone membranes. These membranes exhibited enhanced ionic conductivity and thermal stability, making them suitable for applications in fuel cells. The study highlighted the compound's role in improving the performance characteristics of polymeric materials used in energy applications .

Safety and Toxicity Considerations

While this compound has numerous beneficial applications, it is essential to consider its safety profile. The compound is classified as hazardous due to potential cytotoxicity and genotoxicity. Exposure may lead to adverse health effects; therefore, proper handling protocols must be implemented during its use in laboratory settings .

Mécanisme D'action

The mechanism of action of 4,5-Dichloro-2-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylbenzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

4-Chloro-2-methylbenzenesulfonyl chloride: Contains only one chlorine substituent, resulting in different reactivity and selectivity.

5-Chloro-2-methylbenzenesulfonyl chloride: Similar to 4-chloro-2-methylbenzenesulfonyl chloride but with the chlorine substituent at a different position.

Uniqueness

4,5-Dichloro-2-methylbenzenesulfonyl chloride is unique due to the presence of two chlorine atoms at specific positions on the benzene ring. This structural feature enhances its reactivity and allows for selective functionalization in organic synthesis. The compound’s versatility and reactivity make it a valuable reagent in various scientific and industrial applications .

Activité Biologique

4,5-Dichloro-2-methylbenzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and antimicrobial effects. The findings are supported by data tables and case studies from recent research.

This compound is characterized by the following chemical structure:

This compound features a sulfonyl chloride functional group, which is significant for its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study assessed various derivatives against human cancer cell lines, demonstrating notable cytotoxic effects.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of sulfonamide derivatives, including this compound, the following IC50 values were observed:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4 | HeLa | 0.89 |

| 5 | AGS | 9.63 |

| 6 | HL-60 | 1.52 |

The compound demonstrated the ability to induce cell cycle arrest in the subG0 phase, leading to increased apoptosis rates. Specifically, at a concentration of 10 µg/mL, late apoptotic cells were recorded at approximately 49.90% ± 2.07% .

The mechanisms underlying the anticancer activity of this compound involve:

- Cell Cycle Arrest : The compound significantly increased the percentage of cells in the subG0 phase from 2.05% ± 0.35% (control) to 27.1% ± 0.87% at higher concentrations.

- Mitochondrial Membrane Depolarization : This effect was linked to the activation of caspases -8 and -9, indicating a pathway towards apoptosis.

- Radical Scavenging Activity : The compound also exhibited antioxidant properties by inhibiting DPPH and ABTS radicals .

Enzyme Inhibition

The sulfonamide moiety in this compound allows it to interact with various enzymes through electrostatic and noncovalent interactions. Notably, it has been shown to inhibit:

- Tyrosinase : Relevant in melanin production and potential skin-related disorders.

- α-glucosidase : Implicated in carbohydrate metabolism and diabetes management.

Inhibition studies revealed IC50 values for enzyme inhibition that were comparable to known inhibitors such as oleanolic acid .

Antimicrobial Activity

The biological evaluation of sulfonamide derivatives has also highlighted their antimicrobial potential. Research indicates that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A comparative analysis showed that derivatives exhibited varying degrees of antibacterial activity:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4 | E. coli | 15 |

| 5 | S. aureus | 18 |

These results suggest that modifications on the sulfonamide structure can enhance antibacterial efficacy .

Propriétés

IUPAC Name |

4,5-dichloro-2-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZBDEJHZYVWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.